molecular formula C12H15NO B290402 N-(2-ethylphenyl)cyclopropanecarboxamide

N-(2-ethylphenyl)cyclopropanecarboxamide

Cat. No.: B290402
M. Wt: 189.25 g/mol
InChI Key: FEFWSPUAOUOGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group attached to a cyclopropane ring and a 2-ethylphenyl substituent. Cyclopropanecarboxamides are known for their structural rigidity due to the strained cyclopropane ring, which can enhance binding affinity to biological targets by restricting conformational flexibility .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(2-ethylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO/c1-2-9-5-3-4-6-11(9)13-12(14)10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14)

InChI Key

FEFWSPUAOUOGNG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2CC2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-Substituted Cyclopropanecarboxamides

  • N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (): This derivative replaces the 2-ethylphenyl group with a simple phenyl ring and incorporates dimethylamine at the amide nitrogen.
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): The diethylamide group and methoxyphenoxy substituent enhance lipophilicity, while the diastereomeric ratio (dr 23:1) underscores the stereochemical complexity introduced by bulky substituents .

B. Aromatic Ring Modifications

  • N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (): Replacing the ethylphenyl group with a pyridinyl-cyanophenyl system increases molecular polarity, as seen in compound 22 (MW 265.26), which is synthesized for GSK-3β inhibition. The cyano group may enhance hydrogen-bonding interactions with enzyme targets .
  • 3-(2,2-Dichlorovinyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide () : The dichlorovinyl and methoxyphenyl groups introduce both electron-withdrawing and donating effects, likely affecting reactivity and stability .

C. Cyclopropane Ring Functionalization

  • (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide () : Chloro and trifluoromethyl groups on the cyclopropane ring increase metabolic stability and lipophilicity. X-ray data reveal substituents on the same side of the cyclopropane plane, suggesting a preference for specific conformations in solid states .
Physicochemical Properties
  • Molecular Weight and Polarity: Derivatives range from MW 265.26 (compound 24, ) to 372.87 (compound 19, ), with polar groups (e.g., cyano, hydroxycarbamimidoyl) increasing water solubility .
  • Crystal Packing and Conformation () : Substituent orientation (e.g., coplanar propenyl and carboxamide groups in ) influences solid-state interactions and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.